Cas no 2709895-87-2 ((2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane)
(2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane Chemical and Physical Properties
Names and Identifiers
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- (2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane
- 2709895-87-2
- MFCD34784466
-
- Inchi: 1S/C8H5Cl2F3S/c1-14-7-2-4(8(11,12)13)5(9)3-6(7)10/h2-3H,1H3
- InChI Key: XNASZTXTBIFJCT-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C=C1C(F)(F)F)SC)Cl
Computed Properties
- Exact Mass: 259.9441112g/mol
- Monoisotopic Mass: 259.9441112g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 25.3Ų
(2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB602865-250mg |
(2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane; . |
2709895-87-2 | 250mg |
€355.80 | 2024-07-19 | ||
| abcr | AB602865-1g |
(2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane; . |
2709895-87-2 | 1g |
€659.60 | 2024-07-19 | ||
| abcr | AB602865-5g |
(2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane; . |
2709895-87-2 | 5g |
€2218.40 | 2024-07-19 |
(2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane Suppliers
(2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on (2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane
(2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane: A Comprehensive Overview
The compound with CAS No. 2709895-87-2, commonly referred to as (2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various chemical industries. Recent studies have highlighted its role in the synthesis of advanced materials and pharmaceutical intermediates.
Structural Insights: The molecule consists of a phenyl ring substituted with chlorine atoms at positions 2 and 4, a trifluoromethyl group at position 5, and a methylsulfanyl group (-SMe). This combination of substituents imparts the molecule with distinct electronic and steric properties. The trifluoromethyl group, in particular, contributes to the molecule's stability and reactivity due to its strong electron-withdrawing effect. Recent research has explored how these substituents influence the molecule's reactivity in various chemical transformations.
Synthesis and Applications: The synthesis of (2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane involves multi-step processes that typically include nucleophilic substitution and coupling reactions. Its applications span across several domains, including agrochemicals, pharmaceuticals, and specialty chemicals. For instance, it has been utilized as an intermediate in the synthesis of bioactive compounds with potential antiviral and anticancer properties.
Reactivity and Mechanistic Studies: Recent studies have focused on understanding the reactivity of this compound under different reaction conditions. For example, its behavior in nucleophilic aromatic substitution reactions has been extensively investigated. The presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. These findings have implications for designing efficient synthetic routes for complex molecules.
Environmental Considerations: As with any chemical compound, understanding its environmental impact is crucial. Studies have shown that (2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane exhibits moderate biodegradability under aerobic conditions. However, further research is needed to assess its long-term effects on ecosystems and to develop strategies for safe disposal.
In conclusion, (2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane is a versatile compound with promising applications in various fields. Its unique structure and reactivity make it an invaluable tool for chemists seeking to develop novel materials and therapeutic agents. Continued research into its properties will undoubtedly unlock new opportunities for its utilization in both academic and industrial settings.
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